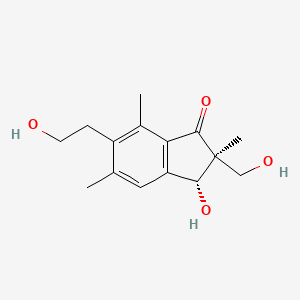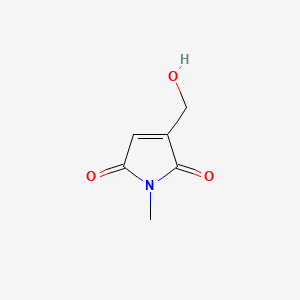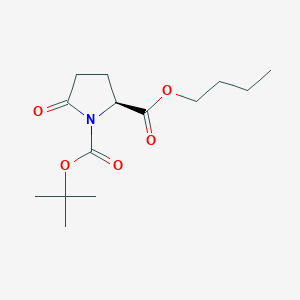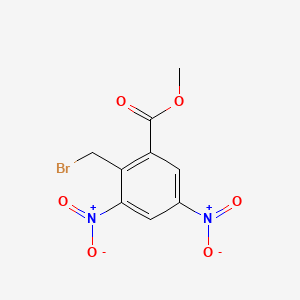
Methyl 2-(bromomethyl)-3,5-dinitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 2-(bromomethyl)-3,5-dinitrobenzoate” is a complex organic compound. It likely contains a benzoate group (a benzene ring attached to a carboxylate), a bromomethyl group (a carbon attached to a bromine and a hydrogen), and nitro groups (nitrogen and oxygen groups) attached to the benzene ring .
Synthesis Analysis
While specific synthesis methods for “Methyl 2-(bromomethyl)-3,5-dinitrobenzoate” are not available, bromomethylation is a common reaction in organic chemistry. For instance, the bromomethylation of thiols has been studied, which could potentially be relevant .
科学的研究の応用
Antifungal Activity
Methyl 2-(bromomethyl)-3,5-dinitrobenzoate and related compounds demonstrate significant antifungal activity. They are effective in spore germination tests against various fungi and act as protectant fungicides against wheat rust and chocolate spot on broad bean, surpassing the efficacy of other fungicides like oxycarboxin and captan (Lehtonen, Summers, & Carter, 1972).
Synthesis of Anti-Cancer Drugs
The compound is a key intermediate in the synthesis of anti-cancer drugs that inhibit thymidylate synthase. Its synthesis from 2-amino-5-methylbenzoic acid through various chemical processes has been detailed, showcasing its importance in pharmaceutical manufacturing (Cao Sheng-li, 2004).
Serum Creatinine Assay
Methyl 2-(bromomethyl)-3,5-dinitrobenzoate plays a role in serum creatinine assays. It reacts with creatinine to form 3,5-dinitrobenzoate, which is used for analytical recovery of creatinine in serum, improving precision and specificity in medical diagnostics (Parekh & Sims, 1977).
Chemotaxis in Bacteria
This compound is involved in the methylation of glutamic acid residues in Bacillus subtilis chemotaxis proteins, playing a crucial role in bacterial movement and behavior (Ahlgren & Ordal, 1983).
Crystal Structure Studies
Methyl 2-(bromomethyl)-3,5-dinitrobenzoate contributes to the understanding of crystal structures, including hydrogen bonding and molecular frameworks in various compounds. This is essential in the field of crystallography and materials science (Vasconcelos et al., 2006).
Pharmaceutical Preservatives
Derivatives of 3,5-dinitrobenzoic acid, which include methyl 2-(bromomethyl)-3,5-dinitrobenzoate, have been evaluated as preservatives in pharmaceutical products. They show better efficacy than standard preservatives like methyl paraben and propyl paraben in inhibiting microbial growth (Kumar, 2012).
作用機序
Target of Action
It’s worth noting that similar compounds have been found to target proteins like cereblon (crbn), which plays a crucial role in various immunologic conditions .
Mode of Action
It’s known that brominated compounds often participate in nucleophilic substitution reactions . In such reactions, the bromine atom is replaced by a nucleophile, leading to changes in the compound’s structure and function.
Biochemical Pathways
Similar compounds have been used in suzuki–miyaura cross-coupling reactions, which are widely applied in carbon–carbon bond-forming reactions . This suggests that Methyl 2-(bromomethyl)-3,5-dinitrobenzoate might also be involved in similar biochemical pathways.
Pharmacokinetics
Similar compounds have been noted for their poor solubility in water and poor absorption from the intestines , which could impact the bioavailability of Methyl 2-(bromomethyl)-3,5-dinitrobenzoate.
Result of Action
Similar compounds have been found to have anti-angiogenic and anti-inflammatory properties , suggesting that Methyl 2-(bromomethyl)-3,5-dinitrobenzoate might have similar effects.
Action Environment
The action, efficacy, and stability of Methyl 2-(bromomethyl)-3,5-dinitrobenzoate can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of acids, bases, oxidizing agents, and reducing agents . Additionally, its solubility in water can impact its distribution in the environment and its availability for biological interactions .
特性
IUPAC Name |
methyl 2-(bromomethyl)-3,5-dinitrobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O6/c1-18-9(13)6-2-5(11(14)15)3-8(12(16)17)7(6)4-10/h2-3H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTMRDHUKBJZEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10696352 |
Source


|
| Record name | Methyl 2-(bromomethyl)-3,5-dinitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(bromomethyl)-3,5-dinitrobenzoate | |
CAS RN |
153754-31-5 |
Source


|
| Record name | Methyl 2-(bromomethyl)-3,5-dinitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1-Methoxy-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B586501.png)
![5-[[4-(2-Cyclohexylethoxy)-3-methoxyphenyl]methylene]-2,4-thiazolidinedione-d4](/img/structure/B586502.png)

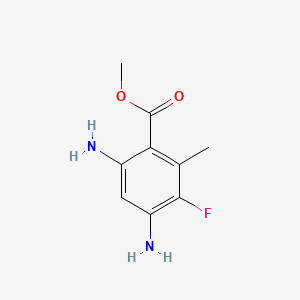

![7aH-[1,3]Thiazolo[3,2-d][1,2,4]oxadiazole](/img/structure/B586507.png)
![Benzyl [(2R,5S,10bS)-10b-hydroxy-5-(2-methylpropyl)-3,6-dioxo-2-(propan-2-yl)octahydro-8H-[1,3]oxazolo[3,2-a]pyrrolo[2,1-c]pyrazin-2-yl]carbamate](/img/structure/B586510.png)
